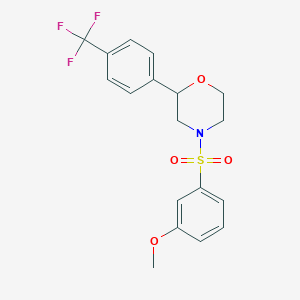

4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)sulfonyl-2-[4-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S/c1-25-15-3-2-4-16(11-15)27(23,24)22-9-10-26-17(12-22)13-5-7-14(8-6-13)18(19,20)21/h2-8,11,17H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGJRNLUNURQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that may influence its biological activity. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine is C18H18F3NO4S, with a molecular weight of 401.4 g/mol. The compound features a morpholine ring, a sulfonyl group, and a trifluoromethyl-substituted phenyl group, which contribute to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to 4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine exhibit promising anticancer properties. For instance, studies have demonstrated:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., K562 leukemia cells) revealed that related compounds can induce apoptosis through mitochondrial pathways, suggesting potential for use in cancer therapies .

- Mechanism Insights : The compound may enhance reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects:

- Bacterial Inhibition : Similar sulfonamide derivatives have shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 15.625 μM .

- Biofilm Disruption : Some studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Case Studies

-

Study on Anticancer Efficacy :

A study evaluated the effects of a structurally related compound on breast cancer models. Results indicated significant tumor growth inhibition and enhanced survival rates in treated mice compared to controls . -

Antimicrobial Efficacy Against MRSA :

Another study assessed the antimicrobial properties against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated bactericidal activity with an MIC comparable to standard antibiotics, highlighting its potential as an alternative treatment option .

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related morpholine and thiomorpholine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Morpholine Derivatives

| Compound Name | Substituents/Modifications | Key Properties/Applications | References |

|---|---|---|---|

| 4-((3-Methoxyphenyl)sulfonyl)-2-(4-(CF₃)phenyl)morpholine | - 3-MeO-C₆H₄-SO₂ at C4 - 4-CF₃-C₆H₄ at C2 |

High lipophilicity (CF₃), hydrogen bonding (SO₂) | [2, 7, 14] |

| 4-(4-Nitrophenyl)thiomorpholine | - 4-NO₂-C₆H₄ at C4 - Thiomorpholine (S replaces O) |

Forms centrosymmetric dimers via C–H···O bonds; altered solubility vs. morpholine | [1] |

| 4-(4-(Trifluoromethyl)phenyl)morpholine | - 4-CF₃-C₆H₄ at C4 | Enhanced metabolic stability; Suzuki coupling precursor | [7, 11] |

| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | - 4-MeO-C₆H₄-SO₂ at C4 | Improved solubility vs. non-sulfonyl analogues | [8] |

| (E)-4-(3-(4-((2-(3-FPyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine | - Vinylsulfonyl-pyridine substituent | Antioxidant activity; targets KEAP1 cysteine residues | [4] |

| Rivaroxaban intermediate (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) | - Oxazolidinone-morpholine hybrid | Anticoagulant drug intermediate | [10] |

Key Insights:

Sulfur vs. Oxygen in the Morpholine Ring: Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct solid-state structures compared to morpholine analogues due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity. This leads to dimerization via C–H···O interactions, impacting crystallinity and solubility .

Sulfonyl Group Effects :

- Sulfonyl-containing morpholines (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) demonstrate improved solubility and stability. The 3-methoxyphenyl sulfonyl group in the target compound may enhance polarity while the meta-methoxy position introduces steric effects absent in para-substituted analogues .

Trifluoromethyl (CF₃) Contributions :

- CF₃ groups (e.g., in 4-(4-(trifluoromethyl)phenyl)morpholine) increase lipophilicity (LogP) and resistance to oxidative metabolism, critical for drug bioavailability. The 4-CF₃-phenyl group in the target compound likely augments membrane permeability and target binding .

Biological Activity: Compounds with sulfonyl groups (e.g., (E)-4-(3-(4-((2-(3-fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine) exhibit antioxidant and anti-inflammatory properties, implying that the target compound’s sulfonyl moiety may confer similar bioactivity .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-((3-Methoxyphenyl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)morpholine?

- Methodological Answer :

- Step 1 : Utilize palladium-catalyzed cross-coupling reactions to introduce the trifluoromethylphenyl group, as demonstrated in analogous morpholine derivatives .

- Step 2 : Optimize sulfonylation conditions (e.g., sulfonyl chloride derivatives with 3-methoxyphenyl groups) under inert atmospheres to prevent side reactions .

- Step 3 : Monitor reaction progress via LC-MS and purify using flash chromatography with gradients of ethyl acetate/hexane.

- Key Parameters : Temperature (70–90°C), solvent (DMF or DCM), and stoichiometric ratios (1:1.2 for sulfonyl chloride to morpholine intermediate) .

Q. How should researchers characterize the physicochemical stability of this compound?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure (UV/visible) for 14 days .

- Analytical Tools : Use HPLC-PDA to detect degradation products and compare retention times with synthetic standards.

- Critical Properties : Note the compound’s high boiling point (~380°C) and low vapor pressure (5.26×10⁻⁶ mmHg), which suggest stability under ambient storage but potential decomposition at high temperatures .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this morpholine derivative?

- Methodological Answer :

- Step 1 : Perform molecular docking using software like AutoDock Vina to simulate interactions with targets such as kinases or GPCRs, leveraging structural analogs (e.g., trifluoromethylphenyl-morpholine derivatives in receptor studies) .

- Step 2 : Calculate binding free energies (ΔG) and compare with known inhibitors (e.g., aprepitant analogs with morpholine scaffolds) to prioritize in vitro testing .

- Validation : Cross-reference computational results with experimental IC₅₀ values from kinase inhibition assays.

Q. What strategies address contradictions in reported toxicological data for sulfonylated morpholines?

- Methodological Answer :

- Data Gap Analysis : Note that many sulfonylated morpholines lack standardized toxicology profiles (e.g., acute oral toxicity, mutagenicity) in public databases .

- Mitigation :

- Conduct Ames tests (TA98/TA100 strains) to assess mutagenicity.

- Perform in vivo acute toxicity studies (OECD 423 guidelines) using rodent models, dosing at 300–2000 mg/kg .

- Contradiction Resolution : Compare results with structurally similar compounds (e.g., 3-fluoro-4-(trifluoromethylphenyl)benzoic acid derivatives) to identify structure-toxicity trends .

Q. How can researchers design assays to evaluate the compound’s selectivity for specific enzyme targets?

- Methodological Answer :

- Assay Design :

- Use fluorescence polarization assays for kinases (e.g., PI3Kγ) with ATP-competitive probes.

- Include positive controls (e.g., LY294002) and negative controls (DMSO-only) .

- Selectivity Profiling : Screen against a panel of 50+ kinases or proteases to calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target).

- Data Interpretation : Highlight trifluoromethyl groups’ role in enhancing target affinity but potentially increasing off-target interactions with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.